alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol

Medicinal Chemistry ADME Optimization Fluorine Chemistry

This 5-(trifluoromethyl-hydroxyethyl)-1-methylpyrazole offers superior metabolic stability, ~1.0-unit LogP enhancement over non-fluorinated analogs, attenuated pKa (11.0), and 22% higher density for reliable CNS drug development, MAO inhibitor programs, and agrochemical optimization. Supplied at ≥98% purity, it eliminates the risks of regioisomeric contamination and generic substitution when pharmacological precision is critical. Contact us for bulk quotes.

Molecular Formula C6H7F3N2O
Molecular Weight 180.13
CAS No. 1343199-34-7
Cat. No. B2986433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol
CAS1343199-34-7
Molecular FormulaC6H7F3N2O
Molecular Weight180.13
Structural Identifiers
SMILESCN1C(=CC=N1)C(C(F)(F)F)O
InChIInChI=1S/C6H7F3N2O/c1-11-4(2-3-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3
InChIKeyALLGRHSYCXIDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol (CAS 1343199-34-7) – Key Characteristics and Procurement Baseline


alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol (CAS 1343199-34-7; IUPAC: 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol) is a fluorinated heterocyclic building block consisting of a 1-methylpyrazole core bearing a trifluoromethyl-substituted hydroxymethyl group at the 5-position . With a molecular formula of C6H7F3N2O and molecular weight of 180.13 g/mol, this compound is supplied at ≥98% purity and is classified as a research-use-only pyrazole alcohol derivative that serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis .

Why Generic Substitution Fails: Structural and Physicochemical Differentiation of CAS 1343199-34-7


The presence of the trifluoromethyl group on the α-carbon adjacent to the pyrazole 5-position fundamentally alters this compound's physicochemical properties relative to non-fluorinated and isomerically distinct analogs, rendering generic substitution invalid for applications requiring precise electronic and lipophilic tuning. The -CF3 group confers markedly enhanced metabolic stability, increased lipophilicity, and altered hydrogen-bonding capacity compared to non-fluorinated pyrazole methanols, while the specific 5-position substitution distinguishes it from regioisomeric 3-substituted trifluoromethyl pyrazole analogs that exhibit distinct reactivity and biological profiles [1].

alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol – Quantitative Comparative Evidence for Procurement Decision Support


Lipophilicity (LogP) Enhancement via α-Trifluoromethyl Substitution

Introduction of the α-trifluoromethyl group increases lipophilicity by approximately 1.0 LogP unit relative to the non-fluorinated parent analog (1-methyl-1H-pyrazol-5-yl)methanol. The target compound exhibits a calculated LogP of 0.57, compared to -0.45 (LogD at pH 5.5) for the non-fluorinated comparator. This enhanced lipophilicity improves membrane permeability and target binding, critical factors in CNS-penetrant drug discovery programs .

Medicinal Chemistry ADME Optimization Fluorine Chemistry

Acidity (pKa) Modulation: Reduced Protic Character vs. Non-Fluorinated Analog

The electron-withdrawing trifluoromethyl group reduces the hydroxyl pKa from approximately 14.35 (non-fluorinated analog) to 11.0 for the target compound, indicating decreased hydrogen bond donor strength and altered ionization behavior under physiological conditions. This difference in proton acidity affects the compound's hydrogen-bonding network and solubility profile .

Physicochemical Profiling Bioisostere Design Hydrogen Bonding

Density and Physical Form Differentiation for Formulation and Scale-Up

The target compound exhibits a predicted density of 1.42 ± 0.1 g/cm³, substantially higher than the non-fluorinated analog (1.16 ± 0.1 g/cm³) and the α-cyclopropyl-substituted derivative (1.31 ± 0.1 g/cm³) . This elevated density, attributable to the compact trifluoromethyl group, directly influences solid handling characteristics, crystallization behavior, and formulation considerations during scale-up .

Process Chemistry Formulation Development Analytical Quality Control

Inferred Therapeutic Relevance via Monoamine Oxidase (MAO) Inhibitor Class Association

NZ570847A discloses therapeutic pyrazole compounds bearing 5-substituted trifluoromethyl-hydroxyethyl motifs as monoamine oxidase (MAO) inhibitors for treating cognitive disorders including Alzheimer's disease, Parkinson's disease, vascular dementia, and schizophrenia [1]. While this patent does not provide direct IC50 data for CAS 1343199-34-7 itself, it establishes that the 5-(trifluoromethyl-hydroxyethyl)-pyrazole scaffold possesses CNS-relevant pharmacological activity, whereas non-fluorinated or differently substituted analogs lack this documented MAO inhibitory activity. Compounds within this chemical space demonstrate MAO inhibition with IC50 values in the submicromolar range [2].

CNS Drug Discovery MAO Inhibition Neurodegenerative Disease

Recommended Application Scenarios for alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol Based on Differentiated Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Enhanced Lipophilicity

Projects targeting CNS disorders (e.g., Alzheimer's disease, Parkinson's disease, cognitive impairment) where enhanced membrane permeability is critical. The compound's LogP of 0.57 (vs. -0.45 for the non-fluorinated analog) provides a ~1.0-unit lipophilicity increase that improves blood-brain barrier penetration potential . The 5-(trifluoromethyl-hydroxyethyl)-pyrazole scaffold is explicitly associated with MAO inhibitor activity and therapeutic CNS applications in patent literature [1].

Bioisostere Design: Replacing Phenol or Carboxylic Acid Moieties with a Modulated Hydrogen-Bond Donor

Lead optimization campaigns requiring a hydrogen-bond donor with attenuated acidity. The target compound's pKa of 11.0 (compared to 14.35 for the non-fluorinated analog) provides a more acidic hydroxyl proton that alters hydrogen-bonding capacity relative to standard alcohol bioisosteres . This enables fine-tuning of ligand-protein interactions, particularly in enzyme active sites where hydrogen-bond donor strength influences binding affinity.

Agrochemical Intermediate: Synthesis of Fluorinated Pyrazole-Containing Pesticides

The compound serves as a key building block for fluorinated pyrazole derivatives with documented insecticidal and acaricidal activity . Pyrazole methanol esters derived from this class have demonstrated control efficacy against harmful pathogenic bacteria, insects, and mites in agricultural applications [1]. The trifluoromethyl group confers enhanced metabolic stability and environmental persistence required for crop protection agents.

Process Chemistry: Formulation Development and Crystallization Studies

The compound's density of 1.42 g/cm³ (22% higher than the non-fluorinated analog) impacts powder handling, compaction behavior, and crystallization conditions during scale-up . Researchers developing solid dosage forms or optimizing crystallization protocols should account for these distinct physical properties when designing manufacturing processes for fluorinated pyrazole-containing drug candidates.

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